molecular formula C13H17FN2O B11757887 4-amino-N-cyclohexyl-2-fluorobenzamide

4-amino-N-cyclohexyl-2-fluorobenzamide

Cat. No.: B11757887
M. Wt: 236.28 g/mol
InChI Key: DHAWCPMLRGQUAD-UHFFFAOYSA-N
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Description

4-amino-N-cyclohexyl-2-fluorobenzamide is an organic compound with the molecular formula C13H17FN2O It is a derivative of benzamide, featuring an amino group, a cyclohexyl group, and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclohexyl-2-fluorobenzamide typically involves multiple steps. One common method starts with 2,4-difluorobenzonitrile, which undergoes a substitution reaction to replace the fluorine at the 4-position with an imide group. This intermediate is then subjected to deprotection hydrolysis to yield 4-amino-2-fluorobenzonitrile. Finally, the cyano group is hydrolyzed to form 4-amino-2-fluorobenzamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using efficient catalysts, high-yield reaction conditions, and cost-effective reagents to ensure the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-cyclohexyl-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-amino-N-cyclohexyl-2-fluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-cyclohexyl-2-fluorobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-cyclohexyl-2-fluorobenzamide is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C13H17FN2O

Molecular Weight

236.28 g/mol

IUPAC Name

4-amino-N-cyclohexyl-2-fluorobenzamide

InChI

InChI=1S/C13H17FN2O/c14-12-8-9(15)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5,15H2,(H,16,17)

InChI Key

DHAWCPMLRGQUAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)N)F

Origin of Product

United States

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